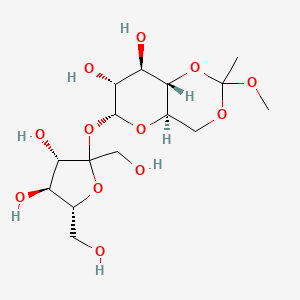

Sucrose 4,6-methyl orthoester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H26O12 |

|---|---|

Molekulargewicht |

398.36 g/mol |

IUPAC-Name |

(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

InChI |

InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1 |

InChI-Schlüssel |

GPHQAYOJGDRUCF-QIVZKGMASA-N |

Isomerische SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC |

Kanonische SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sucrose 4,6-methyl orthoester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sucrose 4,6-methyl orthoester, a key intermediate in the selective preparation of sucrose derivatives, including the non-caloric sweetener sucralose. This document details established synthetic methodologies, available characterization data, and experimental protocols, presented in a format tailored for professionals in chemical research and drug development.

Introduction

This compound, with the chemical formula C₁₅H₂₆O₁₂, is a cyclic orthoester derivative of sucrose.[1][2] Its formation protects the 4- and 6-hydroxyl groups of the glucose moiety, allowing for selective reactions at other positions of the sucrose molecule. This regioselective protection is a cornerstone in the efficient synthesis of valuable sucrose-based compounds. The primary application of this orthoester lies in its role as a precursor to sucrose-6-esters, which are pivotal intermediates in the manufacturing of sucralose.[3]

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported, each offering distinct advantages. Both methods are presented below with detailed experimental protocols.

Method 1: Reaction with Trialkyl Orthoesters

This classic approach involves the acid-catalyzed reaction of sucrose with a trialkyl orthoester, typically trimethyl orthoacetate. The reaction is selective for the 4- and 6-hydroxyl groups of the glucose unit due to the favorable formation of a stable six-membered ring.

Experimental Protocol:

-

Reaction Setup: A stirred suspension of sucrose (e.g., 50 g) in an inert organic solvent such as dimethylformamide (DMF, 200 ml) is prepared in a suitable reaction vessel.[3]

-

Reagent Addition: Trimethyl orthoacetate (e.g., 21 ml, 1.1 molar equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 300 mg), are added to the suspension at ambient temperature (e.g., 20°C).[3]

-

Reaction Progression: The reaction mixture is stirred at a controlled temperature. The reaction is reported to be virtually complete within one to two and a half hours at room temperature.[3]

-

Work-up: Upon completion, the reaction can be neutralized with a suitable base, for example, an ion-exchange resin (e.g., Amberlite IRA93(OH⁻)).[3] The mixture is then filtered.

-

Isolation: The filtrate is concentrated under vacuum, often with co-evaporation using a solvent like toluene to remove residual DMF, yielding the product as a clear, colorless syrup.[3]

Quantitative Data Summary (Method 1):

| Parameter | Value | Reference |

| Sucrose | 50 g | [3] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Reagent | Trimethyl orthoacetate | [3] |

| Catalyst | p-Toluenesulfonic acid | [3] |

| Temperature | 20°C | [3] |

| Reaction Time | ~2.5 hours | [3] |

| Yield | "Good yield" | [3] |

Method 2: Reaction with Ketene Acetals

A more recent and efficient method utilizes a ketene acetal, such as 1,1-dimethoxyethene, for the orthoester formation. This method is reported to provide near-quantitative yields and is advantageous due to the lower molecular weight of the reagent and the formation of only one mole of methanol as a byproduct, which favorably displaces the reaction equilibrium.[4]

Experimental Protocol:

-

Reaction Setup: Sucrose is dissolved or suspended in an inert organic solvent like dimethylformamide (DMF).

-

Reagent Addition: 1,1-dimethoxyethene and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or pyridinium chloride) are added to the sucrose mixture.[4]

-

Reaction Progression: The reaction is stirred under controlled conditions. This method is reported to proceed to near completion.[4]

-

Work-up and Isolation: The work-up procedure is similar to Method 1, involving neutralization of the catalyst and removal of the solvent under vacuum to obtain the product.

Quantitative Data Summary (Method 2):

| Parameter | Value | Reference |

| Reagent | 1,1-dimethoxyethene | [4] |

| Solvent | Dimethylformamide (DMF) | [4] |

| Catalyst | p-Toluenesulfonic acid or Pyridinium chloride | [4] |

| Yield | "Near quantitative yield" | [4] |

Characterization of this compound

Detailed characterization is crucial for confirming the structure and purity of the synthesized product.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₆O₁₂ | [1][2] |

| Molecular Weight | 398.36 g/mol | [1][2] |

| Appearance | Reported as a clear, colorless syrup | [3] |

Spectroscopic Data

While detailed NMR and mass spectra for the underivatized this compound are not extensively reported in the public domain, characterization data for its acetylated derivative is available.

Mass Spectrometry (of the hexaacetate derivative):

A key fragment observed in the mass spectrum of the hexaacetate derivative of this compound is M⁺ -OCH₃ = 619, which is consistent with the expected structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of the acetylated derivative of the title compound has been reported as being consistent with its structure.[3] For reference, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the sucrose backbone, along with signals for the methyl and methoxy groups of the orthoester moiety. The formation of the 4,6-orthoester linkage would induce significant shifts in the signals of the protons and carbons at and near the 4- and 6-positions of the glucopyranosyl ring compared to unmodified sucrose.

Visualization of Processes

Synthesis Pathway

The following diagram illustrates the general synthesis of this compound from sucrose and trimethyl orthoacetate.

Caption: Synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in a typical laboratory synthesis and purification of this compound.

Caption: Laboratory synthesis and work-up workflow.

Conclusion

The synthesis of this compound is a well-established process, crucial for the regioselective modification of sucrose. While detailed public data on its characterization is somewhat limited, the existing literature provides a solid foundation for its preparation and use in further synthetic applications. The methodologies described herein offer reliable pathways to this valuable intermediate, facilitating advancements in carbohydrate chemistry and the development of sucrose-based products.

References

An In-Depth Technical Guide to the Formation of Sucrose 4,6-Methyl Orthoester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of sucrose 4,6-methyl orthoester, a key intermediate in synthetic carbohydrate chemistry. The formation of this cyclic orthoester serves as a crucial protecting group strategy, selectively shielding the C4 and C6 primary hydroxyl groups of the glucose moiety in sucrose. This selective protection allows for further chemical modifications at other positions of the sucrose molecule.

Core Reaction Mechanism

The formation of this compound is an acid-catalyzed reaction between sucrose and a trialkyl orthoester, such as trimethyl orthoacetate, or a ketene acetal.[1][2] The reaction proceeds by forming a six-membered cyclic orthoester ring involving the hydroxyl groups at the 4 and 6 positions of the glucopyranosyl residue.

The generally accepted mechanism involves the following key steps:

-

Acid Catalysis : A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the orthoester reagent (e.g., trimethyl orthoacetate), making it a better electrophile.[2]

-

Nucleophilic Attack : The primary hydroxyl group at the C6 position of the sucrose glucose unit acts as a nucleophile, attacking the activated orthoester. This step results in the elimination of one molecule of methanol and the formation of a transient intermediate.

-

Intramolecular Cyclization : The secondary hydroxyl group at the C4 position then performs an intramolecular nucleophilic attack on the intermediate.

-

Elimination and Product Formation : A second molecule of methanol is eliminated, leading to the formation of the stable six-membered 4,6-O-(1-methoxyethylidene) ring, yielding the sucrose methyl 4,6-orthoester.[1]

The reaction equilibrium is driven forward by the removal of the methanol byproduct.[1][3]

Diagram of the Reaction Mechanism

References

An In-depth Technical Guide on the Spectroscopic Data of Sucrose 4,6-methyl orthoester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for Sucrose 4,6-methyl orthoester. Due to the limited availability of public, detailed raw spectroscopic data for this specific compound, this document focuses on the reported characterization of its derivatives and the expected spectroscopic features based on its chemical structure.

Introduction

This compound, with the CAS Number 116015-72-6 and molecular formula C₁₅H₂₆O₁₂, is a key intermediate in the synthesis of valuable sucrose derivatives, including sucrose 6-esters, which are precursors to the artificial sweetener sucralose.[1] The selective formation of the 4,6-orthoester allows for regioselective modification of the sucrose backbone. This guide summarizes the available characterization data, experimental protocols for its synthesis, and logical workflows for its application.

Spectroscopic Data

Detailed NMR, IR, and MS spectra for this compound are not extensively reported in publicly accessible literature. Characterization is often confirmed by the analysis of its peracetylated derivative, this compound hexaacetate.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum of this compound is expected to show a complex series of overlapping multiplets in the 3.0-5.5 ppm region, corresponding to the protons of the sucrose backbone. Key distinguishing signals would include:

-

A singlet corresponding to the methyl group of the orthoester, likely appearing around 1.5-2.0 ppm.

-

A singlet for the methoxy group of the orthoester, expected in the 3.2-3.5 ppm range.

-

The anomeric proton of the glucose unit (H-1) as a doublet around 5.4 ppm.

-

The protons at the 4 and 6 positions of the glucose unit would show shifts indicative of their inclusion in the cyclic orthoester structure.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum would be characterized by:

-

Signals for the 12 carbons of the sucrose backbone.

-

A signal for the methyl carbon of the orthoester.

-

A signal for the methoxy carbon.

-

A quaternary carbon signal for the orthoester carbon (C(OR)₃).

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

-

A broad, strong band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups.

-

C-H stretching vibrations in the 3000-2800 cm⁻¹ region.

-

A series of complex C-O stretching bands in the fingerprint region, between 1200 and 1000 cm⁻¹, characteristic of carbohydrates and the orthoester functionality.

While direct mass spectrometry data is scarce, analysis of the hexaacetate derivative has been reported. For the parent compound, an electrospray ionization (ESI) mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 1: Summary of Spectroscopic Data for this compound Hexaacetate

| Spectroscopic Technique | Observed Features | Reference |

| ¹H NMR | The spectrum of the acetylated derivative was reported as being consistent with the expected structure. | [1] |

| Mass Spectrometry (MS) | The mass spectrum of the hexaacetate was also consistent with the structure, showing a fragment ion for M⁺ - OCH₃ at m/z 619. | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of sucrose with a trialkyl orthoester.

Materials:

-

Sucrose

-

Trimethyl orthoacetate

-

Dimethylformamide (DMF)

-

p-toluenesulfonic acid (catalyst)

-

Anion exchange resin (e.g., Amberlite IRA93(OH⁻))

Procedure:

-

Dissolve sucrose (3.42 g) in dimethylformamide (27.5 ml).[1]

-

Add trimethyl orthoacetate (1.91 ml, 1.5 molar equivalents).[1]

-

Add a catalytic amount of p-toluenesulfonic acid (25 mg).[1]

-

Stir the reaction mixture at ambient temperature for approximately one hour. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, neutralize the acid catalyst by adding an anion exchange resin.

-

Filter the mixture to remove the resin.

-

Evaporate the filtrate under vacuum to obtain the product as a clear, colorless syrup.[1]

An alternative synthetic route involves the reaction of sucrose with a ketene acetal, such as 1,1-dimethoxyethene, in the presence of an acid catalyst in an inert organic solvent.[2]

Logical Relationships and Workflows

The primary utility of this compound is as a protected intermediate for the regioselective synthesis of sucrose derivatives.

The following diagram illustrates the reaction workflow for the synthesis of this compound from sucrose and trimethyl orthoacetate.

References

An In-depth Technical Guide to the Stereochemistry of Sucrose 4,6-Methyl Orthoester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sucrose, a readily available and inexpensive disaccharide, is a versatile starting material for the synthesis of a wide range of valuable chemical compounds. The selective modification of its numerous hydroxyl groups, however, presents a significant challenge. The formation of cyclic acetals and orthoesters is a powerful strategy for the temporary protection of diol functionalities within the sucrose molecule, enabling regioselective reactions at the remaining hydroxyl groups.

The sucrose 4,6-methyl orthoester, formally known as 4,6-O-(1-methoxyethylidene)sucrose, is a crucial intermediate in the synthesis of sucrose-6-esters, which are precursors to the artificial sweetener sucralose.[1] The formation of this orthoester selectively protects the 4- and 6-hydroxyl groups of the glucopyranosyl unit of sucrose. This guide delves into the stereochemical aspects of its formation, providing detailed experimental procedures and relevant data for researchers in carbohydrate chemistry and drug development.

Synthesis and Stereochemistry

The primary method for the synthesis of this compound is the acid-catalyzed reaction of sucrose with trimethyl orthoacetate.[1] This reaction proceeds with high regioselectivity for the 4- and 6-hydroxyl groups of the glucose moiety due to the favorable formation of a six-membered ring.

The stereochemistry at the newly formed orthoester carbon is a critical aspect. The reaction can theoretically lead to the formation of two diastereomers, with the methyl and methoxy groups in different orientations relative to the sucrose backbone. However, the reaction is generally found to be highly stereoselective, though the specific stereochemical outcome is not always explicitly detailed in the literature. The stereoselectivity is influenced by the reaction conditions and the catalyst used.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility and optimization. Below are compilations of key experimental protocols derived from patent literature.

General Acid-Catalyzed Synthesis of Sucrose 4,6-Methyl Orthoacetate

This protocol describes a common method for the preparation of the title compound.

Materials:

-

Sucrose

-

Dimethylformamide (DMF)

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid (p-TsOH)

-

Ion-exchange resin (e.g., Amberlite IRA93(OH⁻))

-

n-Butanol

-

Ethanol

-

Water

-

Ethyl acetate

-

Methanol

Procedure: [1]

-

Dissolve sucrose in DMF.

-

Add trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at ambient temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-BuOH/EtOH/H₂O (5:3:2).

-

Upon completion, neutralize the reaction mixture using an ion-exchange resin.

-

Filter the mixture and evaporate the filtrate in vacuo to obtain the crude product as a syrup.

Synthesis with Intermittent Vacuum for Methanol Removal

This modified procedure aims to improve the reaction yield by removing the methanol byproduct.

Materials:

-

Sucrose

-

Dimethylformamide (DMF)

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid

-

Water

-

tert-Butylamine

Procedure: [2]

-

Dissolve sucrose in DMF and heat to 50-65°C.

-

Add trimethyl orthoacetate (70-95 mol% equivalent to sucrose) and p-toluenesulfonic acid.

-

Stir the reaction at the specified temperature.

-

Periodically apply a vacuum to remove the methanol generated during the reaction.

-

Supplement with a small amount of trimethyl orthoacetate to drive the reaction to completion.

-

After the reaction is complete, add water to hydrolyze the orthoester to a mixture of sucrose-4-acetate and sucrose-6-acetate.

-

Add tert-butylamine and water to convert the sucrose-4-acetate to sucrose-6-acetate.

Data Presentation

Quantitative data from various synthetic protocols are summarized below to facilitate comparison and optimization.

| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Molar Yield (%) | Reference |

| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 20-22 | 3 | Not specified | [1] |

| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 55 | 1.5 | 85.0 | [2] |

| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 60 | 1 | 83.3 | [2] |

| Sucrose, Trimethyl orthoacetate | DMF | p-TsOH | 55 | 1.5 | 79.9 | [2] |

Note: The yields reported in the Chinese patent[2] refer to the subsequent sucrose-6-acetate product after hydrolysis and isomerization of the initially formed 4,6-methyl orthoester. The yield of the orthoester itself is expected to be high under these conditions.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the reaction pathway for the acid-catalyzed formation of this compound from sucrose and trimethyl orthoacetate.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Workflow for Synthesis and Isolation

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and isolation.

Conclusion

The stereoselective formation of this compound is a cornerstone of modern sucrose chemistry, providing a gateway to a variety of selectively modified sucrose derivatives. This guide has consolidated key experimental protocols and quantitative data to aid researchers in the synthesis and application of this important intermediate. While detailed spectroscopic and crystallographic data for the title compound remain elusive in publicly accessible literature, the methodologies and foundational knowledge presented herein provide a solid basis for further investigation and characterization. Future work should focus on the definitive assignment of the stereochemistry at the orthoester carbon and the full spectroscopic characterization of this versatile molecule.

References

The Evolution of Sucrose Orthoester Chemistry: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, synthesis, and applications of sucrose orthoester chemistry. From early explorations of sugar derivatives to their modern utility as versatile intermediates and components of advanced drug delivery systems, this document details the key milestones in the field. It offers an in-depth look at synthetic methodologies, quantitative data on reaction kinetics and yields, and detailed experimental protocols. Furthermore, this guide visualizes critical reaction pathways and experimental workflows, offering a valuable resource for researchers in carbohydrate chemistry and drug development.

A Historical Perspective on Orthoester and Sucrose Chemistry

The journey of sucrose orthoester chemistry is built upon foundational work in both general orthoester synthesis and the chemistry of sucrose itself. The first synthesis of an orthoester is credited to Williamson and Kay in 1854 through the reaction of chloroform with sodium alkoxides.[1] A significant advancement came with the Pinner reaction in 1883, which involved the treatment of nitriles with alcohols and a strong acid, expanding the accessibility of these compounds.[1]

Parallel to these developments, the chemistry of sucrose, a disaccharide of glucose and fructose, was also being explored. A pivotal moment in sucrose chemistry was the first synthesis of sucrose octaacetate by Herzfeld in 1880.[2] This was followed by the synthesis of other sucrose fatty acid esters, such as sucrose octapalmitate and sucrose octastearate, by Hess and Messner in 1921.[2] The 1950s saw the development of transesterification methods for producing sucrose esters, which proved more commercially viable.[2]

While the precise first synthesis of a sucrose orthoester is not definitively documented in readily available literature, significant work on their preparation and use as intermediates emerged in the late 20th century. Patents from the 1980s and 1990s, for instance, detail the synthesis of sucrose 4,6-orthoesters as key intermediates in the production of the artificial sweetener sucralose.[1][3] This application marked a key milestone in the practical utility of sucrose orthoester chemistry.

The 1970s witnessed the emergence of poly(ortho esters) as biodegradable polymers for drug delivery, a field pioneered by the Alza Corporation and SRI International.[4] This development laid the groundwork for the future exploration of sucrose-based poly(ortho esters) for controlled-release applications.

Synthesis of Sucrose Orthoesters: Methodologies and Mechanisms

The regioselective formation of sucrose orthoesters is a cornerstone of their chemistry, enabling their use as versatile intermediates. The most common methods involve the reaction of sucrose with trialkyl orthoesters or ketene acetals in the presence of an acid catalyst.

Synthesis via Trialkyl Orthoesters

A widely employed method for the synthesis of sucrose 4,6-orthoacylates is the reaction of sucrose with a trialkyl orthoester, such as trimethyl orthoacetate, in an inert solvent like dimethylformamide (DMF). The reaction is catalyzed by a strong acid, with p-toluenesulfonic acid being a common choice.[1]

The general reaction mechanism proceeds via acid catalysis, as illustrated below:

Caption: Acid-catalyzed formation of a sucrose orthoester.

Synthesis via Ketene Acetals

An alternative route to sucrose 4,6-orthoesters involves the reaction of sucrose with a ketene acetal, such as 1,1-dimethoxyethene, again in the presence of an acid catalyst in an inert solvent.[3] This method can offer high yields and is an effective alternative to the use of trialkyl orthoesters.

Quantitative Data in Sucrose Orthoester Chemistry

The following tables summarize key quantitative data related to the synthesis and hydrolysis of sucrose orthoesters and related compounds.

Table 1: Synthesis of Sucrose-6-Acetate via a Sucrose Orthoester Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Reference |

| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 50-65 | 1-3 | 80-85 | [5] |

| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 55 | 1.5 | 83.3 | [5] |

| Sucrose | Trimethyl orthoacetate | p-Toluenesulfonic acid | DMF | 60 | 1 | 79.9 | [5] |

Table 2: Enzymatic Synthesis of Sucrose Esters

| Substrate 1 | Substrate 2 | Biocatalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sucrose | Methyl Ester (from CPKO) | Candida antarctica lipase | 30-33 | 10 | 90.45 | [6] |

Table 3: Kinetics of Acid-Catalyzed Sucrose Hydrolysis

| Catalyst | Temperature (K) | Activation Energy (kJ/mol) | Enthalpy of Hydrolysis (kJ/mol) | Reference |

| HCl | 310 | 109.2 | -14.4 | [7] |

Experimental Protocols

This section provides detailed experimental protocols for key reactions in sucrose orthoester chemistry.

Protocol for the Synthesis of Sucrose Methyl 4,6-Orthoacetate

Materials:

-

Sucrose (dried)

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve sucrose (1 equivalent) in DMF under an inert atmosphere.

-

Add trimethyl orthoacetate (1.5 molar equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at ambient temperature for approximately 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction can be worked up by neutralizing the acid and removing the solvent under vacuum to yield the sucrose methyl 4,6-orthoacetate.[1]

Protocol for the Hydrolysis of Sucrose Methyl 4,6-Orthoacetate to Sucrose 4- and 6-Acetates

Materials:

-

Sucrose methyl 4,6-orthoacetate

-

Water

Procedure:

-

Dissolve the sucrose methyl 4,6-orthoacetate in water.

-

Maintain the solution at ambient temperature.

-

The mild aqueous acidic conditions will lead to the hydrolysis of the orthoester ring.

-

The reaction is typically complete within 1-2 hours, yielding a mixture of sucrose 4- and 6-acetates.[1]

The overall workflow for the synthesis of sucrose-6-acetate, a key intermediate for sucralose, is depicted below:

Caption: Workflow for sucrose-6-acetate synthesis.

Applications in Drug Development

While sucrose orthoesters are primarily utilized as synthetic intermediates, the broader class of poly(ortho esters) holds significant promise for drug delivery applications. These biodegradable polymers are characterized by their acid-sensitive orthoester linkages, which allows for controlled drug release through surface erosion of the polymer matrix.[4]

The mechanism of acid-catalyzed hydrolysis of the orthoester linkage is central to their application in drug delivery:

Caption: Hydrolysis of an orthoester linkage in drug delivery.

This pH-sensitive degradation makes poly(ortho esters) ideal for creating drug delivery systems that release their payload in the acidic microenvironments of tumors or within the endo-lysosomal pathway of cells. While specific examples of sucrose-based poly(ortho ester) drug delivery systems are not yet widespread in clinical use, the inherent biocompatibility and biodegradability of sucrose make it an attractive building block for future developments in this area.

Conclusion

The chemistry of sucrose orthoesters has evolved from a niche area of carbohydrate chemistry to a field with significant practical applications, particularly in the synthesis of valuable derivatives and with potential in the development of advanced biomaterials. The ability to regioselectively introduce the orthoester functionality onto the sucrose backbone has been a key driver of this progress. For researchers and professionals in drug development, understanding the synthesis, stability, and hydrolysis kinetics of sucrose orthoesters is crucial for harnessing their potential as intermediates and as components of novel drug delivery platforms. Future research in this area is likely to focus on the development of novel sucrose-based poly(ortho esters) with tailored degradation profiles for targeted drug release.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of new sucrose derivatives via 3-ketosucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Kinetics and thermodynamics of sucrose hydrolysis from real-time enthalpy and heat capacity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Crystalline Sucrose 4,6-methyl orthoester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of crystalline Sucrose 4,6-methyl orthoester (CAS Number: 116015-72-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available information with generalized experimental protocols for the characterization of sucrose derivatives. The aim is to offer a foundational resource for researchers and professionals working with this and related compounds, facilitating further investigation and application in fields such as drug development and glycobiology.

Introduction

This compound is a synthetic derivative of sucrose, a disaccharide composed of glucose and fructose. The introduction of the 4,6-methyl orthoester group modifies the physicochemical properties of the parent sucrose molecule, potentially influencing its stability, solubility, and biological activity. Such derivatives are of interest in various research and development areas, including their use as intermediates in the synthesis of other sucrose-based compounds or as novel entities in drug delivery and formulation. This guide focuses on the core physical properties of the crystalline form of this orthoester.

Chemical and Physical Properties

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₆O₁₂ | [1][2] |

| Molecular Weight | 398.36 g/mol | [1][2] |

| CAS Number | 116015-72-6 | [1][2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water, methanol, acetone | [1] |

| Boiling Point (Predicted) | 671.9 ± 55.0 °C | [3] |

| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 12.63 ± 0.70 | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, standard methodologies for the analysis of sucrose and its derivatives can be applied. The following sections outline generalized protocols for key analytical techniques.

Synthesis and Purification

The synthesis of sucrose 4,6-orthoesters can be achieved by the reaction of sucrose with a trialkyl orthoester in an inert organic solvent, such as dimethylformamide (DMF), in the presence of an acid catalyst like p-toluenesulfonic acid.[4] The reaction is typically conducted at ambient temperature.[4]

Generalized Synthesis Protocol:

-

Dissolve sucrose in anhydrous DMF.

-

Add the corresponding trialkyl orthoester (e.g., trimethyl orthoacetate for the methyl orthoester) to the solution.

-

Introduce a catalytic amount of an acid catalyst.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the catalyst with a suitable base (e.g., an ion-exchange resin).

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol using Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the melting endotherm. For sucrose, melting is often accompanied by thermal decomposition, which can be investigated by varying the heating rate.[5]

Solubility Assessment

A standard method for determining solubility involves preparing a saturated solution and quantifying the dissolved solute.

Equilibrium Solubility Protocol:

-

Add an excess amount of the crystalline this compound to a known volume of the solvent (e.g., water, methanol, acetone) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Withdraw a known volume of the clear supernatant.

-

Determine the concentration of the dissolved solute in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a calibrated gravimetric method after solvent evaporation.

-

Express the solubility in units such as g/100 mL or mg/mL.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of suitable size (typically > 0.1 mm in all dimensions) and quality from a supersaturated solution of the compound. This can be achieved by slow evaporation of the solvent, cooling, or vapor diffusion.[6]

-

Crystal Mounting: Mount a selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6][7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to fit the experimental data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For carbohydrates, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are typically employed.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer. For carbohydrates, specialized techniques may be needed to suppress the residual solvent signal (e.g., water suppression in D₂O).[8]

-

Spectral Analysis:

-

¹H NMR: Provides information on the number and connectivity of protons. Chemical shifts, coupling constants, and integration are analyzed.

-

¹³C NMR: Shows the number of unique carbon atoms.

-

2D NMR: Experiments like COSY (correlation spectroscopy) reveal proton-proton couplings, while HSQC (heteronuclear single quantum coherence) correlates directly bonded protons and carbons. HMBC (heteronuclear multiple bond correlation) can identify longer-range proton-carbon correlations, which is crucial for assigning the overall structure and the position of the orthoester group.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of a crystalline sucrose derivative like this compound.

References

- 1. This compound | 116015-72-6 | MS10476 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 116015-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Regioselectivity of Sucrose Orthoester Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity of sucrose orthoester formation, a critical reaction in carbohydrate chemistry with applications in drug development and material science. This document details the underlying principles governing the selective reaction at different hydroxyl groups of the sucrose molecule, outlines experimental protocols for key transformations, and presents available data to inform synthetic strategies.

Introduction to Sucrose Reactivity

Sucrose, a disaccharide composed of glucose and fructose units, possesses eight hydroxyl groups with varying reactivities. These include three primary hydroxyls (C6, C6', and C1') and five secondary hydroxyls (C2, C3, C4, C3', and C4'). The regioselective functionalization of sucrose is a significant challenge in synthetic chemistry. The formation of orthoesters, which are valuable intermediates for the synthesis of various sucrose derivatives, is governed by several factors that influence which hydroxyl group(s) will react.

The relative reactivity of the hydroxyl groups in sucrose is a key determinant of regioselectivity. In general, for etherification reactions, which are mechanistically similar to orthoester formation, the reaction leads to a kinetic distribution of products that reflects the intrinsic reactivity of the hydroxyl groups.[1] While a definitive quantitative scale for all reaction types is elusive, a general order of reactivity has been established through various studies.

General Reactivity Order of Sucrose Hydroxyl Groups (under kinetic control): 6-OH > 6'-OH > 1'-OH > 2-OH > other secondary-OH

This reactivity pattern is influenced by steric hindrance and electronic effects. The primary hydroxyl groups are sterically more accessible than the secondary ones. Among the primary hydroxyls, the 6-OH on the glucose moiety is generally the most reactive.

Mechanism of Sucrose Orthoester Formation

The formation of a sucrose orthoester typically proceeds via an acid-catalyzed reaction between sucrose and a trialkyl orthoester, such as trimethyl orthoacetate. The mechanism involves the protonation of the orthoester, followed by the elimination of an alcohol molecule to form a dioxolenium ion intermediate. This electrophilic intermediate is then attacked by a hydroxyl group of the sucrose molecule.

// Nodes Sucrose [label="Sucrose (with available -OH groups)"]; Orthoester [label="Trialkyl Orthoester\n(e.g., Trimethyl Orthoacetate)"]; Acid [label="Acid Catalyst\n(e.g., p-TsOH)", shape=ellipse, fillcolor="#FBBC05"]; Protonated_Orthoester [label="Protonated Orthoester"]; Dioxolenium_Ion [label="Dioxolenium Ion Intermediate"]; Sucrose_Orthoester [label="Sucrose Orthoester"]; Alcohol [label="Alcohol (byproduct)"];

// Edges Sucrose -> Dioxolenium_Ion [label="Nucleophilic attack by Sucrose-OH"]; Orthoester -> Protonated_Orthoester [label="Protonation"]; Acid -> Orthoester [style=dashed]; Protonated_Orthoester -> Dioxolenium_Ion [label="- ROH"]; Dioxolenium_Ion -> Sucrose_Orthoester [label="Deprotonation"]; Dioxolenium_Ion -> Alcohol [style=invis]; } . Caption: Mechanism of Acid-Catalyzed Sucrose Orthoester Formation.

Factors Influencing Regioselectivity

The regioselectivity of sucrose orthoester formation is a delicate interplay of several factors, including the inherent reactivity of the hydroxyl groups, the reaction conditions, and the use of protecting groups.

Kinetic vs. Thermodynamic Control

The distribution of regioisomers can be governed by whether the reaction is under kinetic or thermodynamic control.

-

Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different orthoesters.[2][3] This typically favors reaction at the most nucleophilic and sterically accessible hydroxyl groups, leading to the formation of the kinetic product.[2][3]

-

Thermodynamic Control: At higher temperatures and longer reaction times, an equilibrium can be established between the different regioisomers. The product distribution will then reflect the relative thermodynamic stabilities of the products. This may lead to the formation of a more stable, but more slowly formed, orthoester.[2][3]

Protecting Group Strategies

The most effective method for achieving high regioselectivity is the use of protecting groups to block all but the desired hydroxyl group(s). This strategy transforms the challenge of regioselectivity into a problem of selective protection and deprotection. For instance, by protecting all other hydroxyl groups, a specific hydroxyl group can be targeted for orthoester formation.

// Nodes Sucrose [label="Sucrose"]; Protection [label="Protection of\nselected -OH groups"]; Partially_Protected_Sucrose [label="Partially Protected Sucrose\n(Target -OH exposed)"]; Orthoesterification [label="Orthoesterification"]; Protected_Sucrose_Orthoester [label="Protected Sucrose Orthoester"]; Deprotection [label="Deprotection"]; Regioselective_Sucrose_Orthoester [label="Regioselective\nSucrose Orthoester"];

// Edges Sucrose -> Protection; Protection -> Partially_Protected_Sucrose; Partially_Protected_Sucrose -> Orthoesterification; Orthoesterification -> Protected_Sucrose_Orthoester; Protected_Sucrose_Orthoester -> Deprotection; Deprotection -> Regioselective_Sucrose_Orthoester; } . Caption: Workflow for Regioselective Synthesis using Protecting Groups.

Catalysts

The choice of catalyst can influence the regioselectivity of the reaction. While strong acid catalysts like p-toluenesulfonic acid are commonly used, Lewis acids can also be employed and may offer different selectivities.[4][5] The specific mechanism of catalysis can affect the transition state energies for attack at different hydroxyl positions.

Synthesis of Sucrose 4,6-Orthoacetate: A Case Study

A well-documented example of regioselective sucrose orthoester formation is the synthesis of sucrose 4,6-orthoacetate. This reaction takes advantage of the cis-vicinal diol at the 4 and 6 positions of the glucose unit, which can readily form a cyclic orthoester.

Experimental Protocol: Synthesis of Sucrose Methyl 4,6-Orthoacetate

This protocol is adapted from the procedure described in US Patent 4,889,928.[4]

Materials:

-

Sucrose (dried)

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid (catalytic amount)

-

Dimethylformamide (DMF, anhydrous)

-

Amberlite IRA-93 (OH-) ion-exchange resin

-

Acetic anhydride

-

Pyridine

Procedure:

-

Dissolve sucrose (1.0 eq) in anhydrous DMF.

-

Add trimethyl orthoacetate (1.25-1.5 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for approximately 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the sucrose spot has disappeared.

-

Neutralize the reaction mixture with Amberlite IRA-93 (OH-) ion-exchange resin.

-

Filter the mixture and evaporate the filtrate in vacuo to obtain the crude sucrose methyl 4,6-orthoacetate as a syrup.

Purification and Characterization: The crude product can be purified by column chromatography on silica gel. For characterization, the orthoacetate can be per-acetylated with acetic anhydride in pyridine. The resulting hexaacetate can be analyzed by NMR spectroscopy.[4]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve_Sucrose [label="Dissolve Sucrose in DMF"]; Add_Reagents [label="Add Trimethyl Orthoacetate\nand p-TsOH"]; Reaction [label="Stir at Room Temperature\n(1-3 hours)"]; Monitor_TLC [label="Monitor by TLC"]; Neutralize [label="Neutralize with\nIon-Exchange Resin"]; Filter_Evaporate [label="Filter and Evaporate"]; Crude_Product [label="Crude Sucrose 4,6-Orthoacetate"]; Purification [label="Purification\n(Column Chromatography)"]; Characterization [label="Characterization (e.g., NMR\nof per-acetylated product)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve_Sucrose; Dissolve_Sucrose -> Add_Reagents; Add_Reagents -> Reaction; Reaction -> Monitor_TLC; Monitor_TLC -> Neutralize [label="Reaction Complete"]; Neutralize -> Filter_Evaporate; Filter_Evaporate -> Crude_Product; Crude_Product -> Purification; Purification -> Characterization; Characterization -> End; } . Caption: Experimental Workflow for the Synthesis of Sucrose 4,6-Orthoacetate.

Data Presentation: Regioselectivity in Sucrose Reactions

While specific quantitative data for the regioselectivity of a wide range of sucrose orthoester formations is limited in the literature, data from related etherification reactions provide valuable insights into the relative reactivity of the hydroxyl groups.

Table 1: Relative Reactivity of Sucrose Hydroxyl Groups in Etherification Reactions [1]

| Position | Relative Proportion of Monosubstitution |

| 2 | 41% |

| 3 | 1% |

| 4 | 5% |

| 6 | 7% |

| 3' | 14% |

| 1' | 25% |

| 4' | 4% |

| 6' | 4% |

Note: This data is for a specific set of etherification conditions and should be considered as a general guide to the kinetic reactivity of the hydroxyl groups.

The synthesis of sucrose 4,6-orthoacetate is highly regioselective due to the favorable formation of the five-membered ring involving the C4 and C6 hydroxyls.

Characterization of Sucrose Orthoesters

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of sucrose orthoesters and the determination of their regiochemistry.

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of the protons in the molecule. The chemical shifts and coupling constants of the anomeric protons and the protons adjacent to the orthoester group are particularly diagnostic. For the hexaacetate of sucrose methyl 4,6-orthoacetate, characteristic signals for the acetyl groups and the orthoester methyl group are observed.[4]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The chemical shift of the orthoester carbon is a key indicator of its formation.

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the position of the orthoester linkage.

Conclusion

The regioselective formation of sucrose orthoesters is a complex process influenced by the inherent reactivity of the sucrose hydroxyl groups, the reaction conditions (kinetic vs. thermodynamic control), and the strategic use of protecting groups. While the synthesis of specific orthoesters like the 4,6-orthoacetate is well-established, achieving high regioselectivity for other positions on the sucrose molecule often requires a protecting group strategy. A thorough understanding of these influencing factors, coupled with robust analytical characterization, is essential for the successful synthesis of defined sucrose orthoester regioisomers for applications in drug development and other scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 5. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocol for the Synthesis of Sucrose 4,6-Methyl Orthoester from Sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose 4,6-methyl orthoester is a valuable intermediate in carbohydrate chemistry, particularly in the synthesis of selectively modified sucrose derivatives. The formation of the 4,6-orthoester protects the hydroxyl groups at the 4 and 6 positions of the glucopyranosyl unit of sucrose, allowing for regioselective reactions at other positions. This application note provides a detailed protocol for the synthesis of this compound from sucrose and trimethyl orthoacetate, including purification and characterization of the product. This method is advantageous as it proceeds under mild conditions and offers a good yield of the desired product.[1]

Principle of the Reaction

The synthesis involves the acid-catalyzed reaction of sucrose with trimethyl orthoacetate. In this reaction, the 4- and 6-hydroxyl groups of the glucose moiety of sucrose react with trimethyl orthoacetate to form a cyclic orthoester. The reaction is typically carried out in an inert aprotic solvent, such as dimethylformamide (DMF), with a catalytic amount of a strong acid, like p-toluenesulfonic acid.[1] The reaction is selective for the 4,6-hydroxyl groups due to the favorable formation of a six-membered ring.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₁₂ | [2] |

| Molecular Weight | 398.36 g/mol | [2] |

| Typical Yield | High | [3] |

| Physical Appearance | Colorless syrup | [1] |

Experimental Protocol

Materials:

-

Sucrose (C₁₂H₂₂O₁₁)

-

Trimethyl orthoacetate (CH₃C(OCH₃)₃)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dimethylformamide (DMF), anhydrous

-

Pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., acetone, dichloromethane)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 10.0 g of sucrose in 80 mL of anhydrous dimethylformamide (DMF).

-

To this solution, add 5.6 mL of trimethyl orthoacetate.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 75 mg).

-

-

Reaction:

-

Stir the reaction mixture at ambient temperature.

-

The reaction is typically complete within one hour.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), neutralize the acid catalyst by adding a few drops of pyridine until the solution is neutral.

-

Remove the solvent (DMF) by evaporation under reduced pressure using a rotary evaporator. To facilitate the removal of DMF, co-evaporation with toluene can be performed. The product is obtained as a clear, colorless syrup.[1]

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in a suitable eluent (e.g., a mixture of acetone and dichloromethane).

-

Pack the column with the silica gel slurry.

-

Dissolve the crude syrup in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of acetone in dichloromethane (e.g., starting from 1% acetone and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a syrup.

-

Characterization Data (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the sucrose backbone, along with singlets for the orthoester methyl and methoxy groups.

-

¹³C NMR: The spectrum will display signals for the 15 carbon atoms of the molecule, including the characteristic orthoester carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to the molecular weight of the product (398.36 g/mol ).

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Preparation of Sucrose 6-Acetate Utilizing Sucrose 4,6-Methyl Orthoester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sucrose 6-acetate, a key intermediate in the production of the high-intensity sweetener sucralose. The described method employs the strategic use of a sucrose 4,6-methyl orthoester to selectively protect the 4- and 6-hydroxyl groups of sucrose, enabling targeted acetylation at the 6-position.

Introduction

Selective acylation of sucrose is a fundamental challenge in carbohydrate chemistry due to the presence of eight hydroxyl groups with varying reactivity. To synthesize sucrose 6-acetate, a common strategy involves the temporary protection of other hydroxyl groups. The formation of a cyclic 4,6-orthoester is a highly effective method for shielding the 4- and 6-hydroxyl groups.[1]

This method proceeds in two main stages:

-

Orthoesterification: Reaction of sucrose with a suitable orthoester, such as trimethyl orthoacetate or 1,1-dimethoxyethene, under acidic catalysis to form the this compound.[1][2]

-

Hydrolysis and Isomerization: Mild acidic hydrolysis of the orthoester intermediate yields a mixture of sucrose 4-acetate and sucrose 6-acetate. Subsequent treatment with a base promotes acyl migration from the 4-position to the thermodynamically more stable 6-position, resulting in a high yield of the desired sucrose 6-acetate.[2][3]

This approach offers a more selective and higher-yielding alternative to direct acetylation methods, which often result in complex mixtures of acylated sucrose derivatives.[2]

Reaction Pathway

The overall transformation from sucrose to sucrose 6-acetate via the 4,6-methyl orthoester intermediate is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported protocols for the synthesis of sucrose 6-acetate.

Table 1: Reagents and Conditions for this compound Formation

| Parameter | Value | Reference |

| Starting Material | Sucrose | [1][4] |

| Reagent | Trimethyl orthoacetate | [1][3][4] |

| 1,1-dimethoxyethene | [2][5] | |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [1][2][3][4] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][2][3][4] |

| Temperature | Room Temperature (20-22°C) to 65°C | [1][3] |

| Reaction Time | 1 - 3 hours | [1] |

| Yield (Crude Orthoester) | 77% - Near Quantitative | [2][5] |

Table 2: Conditions for Hydrolysis and Isomerization to Sucrose 6-Acetate

| Parameter | Value | Reference |

| Starting Material | This compound | [2] |

| Hydrolysis Reagent | Water | [3][4] |

| Isomerization Base | t-Butylamine | [2][3][4] |

| Potassium Carbonate, Sodium Carbonate | [2] | |

| Solvent | N,N-Dimethylformamide (DMF) | [2][3][4] |

| Temperature | 30°C | [3] |

| Reaction Time (Hydrolysis) | 1 hour | [3] |

| Reaction Time (Isomerization) | 1.5 - 3 hours (or overnight) | [2][3][4] |

| Final Molar Yield (Sucrose 6-Acetate) | 79.9% - 85.0% | [3] |

Experimental Protocols

This section provides detailed methodologies for the two key stages of the synthesis.

Protocol 1: Preparation of Sucrose 4,6-Methyl Orthoacetate

This protocol describes the formation of the orthoester intermediate from sucrose.

Materials:

-

Sucrose (dried)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid (p-TsOH)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 100 g of dried sucrose in 400 mL of anhydrous DMF.[1]

-

To the stirred solution, add 48 mL of trimethyl orthoacetate and 600 mg of p-toluenesulfonic acid.[1]

-

Stir the mixture at room temperature (20-22°C) for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The reaction is considered complete when the starting sucrose spot is no longer visible or HPLC traces become indistinguishable.[1]

-

Upon completion, the reaction mixture containing the sucrose 4,6-methyl orthoacetate can be used directly in the next step or neutralized (e.g., with Amberlite IRA93(OH-) ion exchange resin), filtered, and evaporated in vacuo to yield the orthoester as a clear, colorless syrup.[1]

Protocol 2: Hydrolysis of Sucrose 4,6-Methyl Orthoacetate and Isomerization to Sucrose 6-Acetate

This protocol details the conversion of the prepared orthoester intermediate to the final product.

Materials:

-

Sucrose 4,6-methyl orthoacetate solution in DMF (from Protocol 1) or isolated syrup

-

Deionized Water

-

t-Butylamine

-

Stirring apparatus

Procedure:

-

Take the reaction mixture from Protocol 1 containing the sucrose 4,6-methyl orthoacetate. Cool the reaction temperature to 30°C.[3]

-

For the hydrolysis step, add 37 g of deionized water to the reaction mixture and stir for 1 hour at 30°C.[3] This will hydrolyze the orthoester to a mixture of sucrose 4-acetate and sucrose 6-acetate.

-

For the isomerization step, add 1.2 g of t-butylamine and an additional 37 g of water to the mixture.[3]

-

Continue stirring at 30°C for 3 hours to facilitate the acyl migration from the 4-position to the 6-position.[3]

-

After the reaction is complete, the solvent can be removed under reduced pressure to obtain a syrupy liquid containing the crude sucrose 6-acetate.

-

The final product can be purified by column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental procedure.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The procedures are based on published literature and may require optimization for specific laboratory conditions.

References

- 1. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 2. US5440026A - Process for the preparation of sucrose 6-esters - Google Patents [patents.google.com]

- 3. CN105254684A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Further examples of orthoesterification under kinetically controlled conditions. Application to the selective acylation of sucrose, maltose and alpha,alpha-trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glycosylation Reactions Employing Sucrose 4,6-Methyl Orthoester as a Donor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of Sucrose 4,6-methyl orthoester as a glycosyl donor is a specialized area of research. While the synthesis of this donor is documented, specific and detailed protocols for its subsequent use in glycosylation reactions are not widely available in peer-reviewed literature. The following protocols and data are based on established principles of orthoester glycosylation chemistry and information on the synthesis of the donor. They are intended to serve as a foundational guide for research and development.

Introduction

Glycosylation is a critical process in the synthesis of complex carbohydrates, which play vital roles in numerous biological functions. The choice of the glycosyl donor is paramount for achieving desired stereo- and regioselectivity. Sugar orthoesters are valued as stable and effective glycosyl donors that, upon activation, typically lead to the formation of 1,2-trans-glycosidic linkages.[1][2][3] This is due to the participation of the C-2 acyl group, which forms a dioxolenium ion intermediate.[1]

Sucrose, a non-reducing disaccharide composed of glucose and fructose, offers a unique scaffold for chemical modification. A this compound derivative selectively activates the glucosyl moiety for glycosylation, leveraging the inherent reactivity of the orthoester group while potentially leaving the fructosyl unit intact for subsequent modifications. This application note provides a protocol for the synthesis of Sucrose 4,6-orthoesters and a general methodology for their application as glycosyl donors in the synthesis of oligosaccharides.

Synthesis of this compound Donor

The preparation of sucrose 4,6-orthoesters can be achieved by the direct reaction of sucrose with a trialkyl orthoester in the presence of an acid catalyst.[4] The reaction is regioselective for the 4- and 6-hydroxyl groups of the glucose unit.

Experimental Protocol: Synthesis of Sucrose 4,6-Orthoacetate

This protocol is adapted from a patented method for the preparation of sucrose 4,6-orthoesters.[4]

Materials:

-

Sucrose (dried)

-

Trimethyl orthoacetate

-

Dimethylformamide (DMF, anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend dry sucrose (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add trimethyl orthoacetate (1.5 eq) to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.

-

Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4]

-

Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the Sucrose 4,6-methyl orthoacetate.

Glycosylation Reactions Using this compound

Orthoester glycosylation is typically activated by a Lewis acid or a Brønsted acid.[2][3] The reaction proceeds through the formation of an electrophilic oxocarbenium ion, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.[5]

General Experimental Protocol: Glycosylation

Materials:

-

This compound (Donor, 1.2 eq)

-

Glycosyl Acceptor (with a free hydroxyl group, 1.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Molecular Sieves (4Å, activated)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) or Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.2 eq)

-

Triethylamine

-

Methanol

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound donor, the glycosyl acceptor, and activated 4Å molecular sieves.

-

Add anhydrous dichloromethane (DCM) and stir the suspension at room temperature for 30 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).

-

Slowly add the Lewis acid activator (e.g., TMSOTf) to the mixture.

-

Allow the reaction to stir and monitor its progress using TLC.

-

Upon completion, quench the reaction by adding triethylamine.

-

Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to isolate the desired glycosylated product.

Illustrative Data for Glycosylation Reactions

The following table presents hypothetical data for the glycosylation of various acceptors with this compound. Yields and selectivity are dependent on the specific acceptor, reaction conditions, and catalyst used.

| Entry | Glycosyl Acceptor | Activator | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | -20 | 2 | 75 |

| 2 | Isopropanol | BF₃·Et₂O | 0 | 4 | 85 |

| 3 | Benzyl alcohol | TMSOTf | -20 | 3 | 82 |

| 4 | Cholesterol | BF₃·Et₂O | 0 | 5 | 68 |

Visualized Workflows and Mechanisms

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of the this compound donor.

Diagram 2: General Glycosylation Workflow

References

- 1. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosylation of a Newly Functionalized Orthoester Derivative | MDPI [mdpi.com]

- 4. US4889928A - Sucrose alkyl 4,6-orthoacylates - Google Patents [patents.google.com]

- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Step-by-Step Deprotection of Sucrose 4,6-Methyl Orthoester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of Sucrose 4,6-Methyl Orthoester via mild acidic hydrolysis. This procedure is a critical step in various synthetic pathways, particularly in the preparation of sucrose derivatives for drug development and other applications. The protocol outlines the necessary reagents, equipment, step-by-step instructions, and methods for monitoring the reaction. Additionally, quantitative data on product distribution and reaction times are presented in a clear, tabular format. A mechanistic diagram of the acid-catalyzed hydrolysis is also provided to facilitate a deeper understanding of the chemical transformation.

Introduction

The 4,6-methyl orthoester protecting group on sucrose serves to selectively shield the 4- and 6-hydroxyl groups during synthesis. Its removal is a key step to liberate these hydroxyls for further functionalization or to yield the final desired product. The deprotection is typically achieved through a mild acid-catalyzed hydrolysis, which selectively cleaves the orthoester while keeping other acid-sensitive groups, if present, intact. This process yields a mixture of sucrose 4-acetate and sucrose 6-acetate. The reaction proceeds efficiently under ambient conditions.[1] This application note provides a standardized protocol for this deprotection reaction.

Experimental Protocol

This protocol is based on established procedures for the mild acidic hydrolysis of sucrose orthoesters.[1]

2.1. Materials and Equipment

-

Reagents:

-

This compound

-

Deionized water

-

Dimethylformamide (DMF) (optional, for solubility)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

-

TLC mobile phase (e.g., n-Butanol/Ethanol/Water, 5:3:2 v/v/v)

-

TLC visualization agent (e.g., p-anisaldehyde stain or ceric ammonium molybdate)

-

-

Equipment:

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

TLC tank

-

Heat gun

-

High-Performance Liquid Chromatography (HPLC) system (for precise quantitative analysis)

-

Rotary evaporator

-

2.2. Step-by-Step Procedure

-

Dissolution: Dissolve this compound (1.0 g) in deionized water (10 mL) in a round bottom flask equipped with a magnetic stir bar.[1] If solubility is an issue, the reaction can be performed in a polar aprotic solvent like DMF containing a molar excess of water (4-10 molar equivalents).[1][2]

-

pH Adjustment: Stir the solution at room temperature. The dissolution of the orthoester in water should result in a mildly acidic solution with a pH of approximately 5.[1] If necessary, the pH can be adjusted using a catalytic amount of a dilute acid like p-toluenesulfonic acid or hydrochloric acid.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting material. Develop the plate using a suitable mobile phase (e.g., n-BuOH/EtOH/H₂O, 5:3:2). The reaction is complete when the starting orthoester spot (higher Rf value) is no longer visible and is replaced by product spots (lower Rf values).[1] For more precise analysis, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product peaks.[1]

-

Reaction Time: The reaction is typically complete within 1-2 hours at ambient temperature.[1]

-

Work-up: Once the reaction is complete, the aqueous solution can be concentrated under reduced pressure using a rotary evaporator to yield a syrup containing a mixture of sucrose, sucrose 4-acetate, and sucrose 6-acetate.[1] If DMF was used as a solvent, it can be removed by co-evaporation with toluene under reduced pressure.[1]

Quantitative Data

The mild acidic hydrolysis of this compound yields a mixture of sucrose 4-acetate and sucrose 6-acetate. The following table summarizes the typical product distribution as determined by HPLC analysis after 2 hours of reaction at ambient temperature.[1]

| Compound | Retention Time (HPLC) | Approximate Ratio (%) |

| Sucrose | 3.46 min | 7 |

| Sucrose 4-acetate | 4.66 min | 49 |

| Sucrose 6-acetate | 8.63 min | 43 |

Note: The ratio of 4-acetate to 6-acetate can be altered in a subsequent step by base-catalyzed acyl migration. Treatment with a base like pyridine or tert-butylamine can isomerize the 4-acetate to the thermodynamically more stable 6-acetate, significantly increasing its yield.[1]

Mechanism of Deprotection

The deprotection of the this compound proceeds via a three-stage acid-catalyzed hydrolysis mechanism.

Figure 1: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the deprotection of this compound.

References

Application of Sucrose 4,6-Methyl Orthoester in the Synthesis of Sucralose Precursors

Published: December 8, 2025

Abstract

Sucralose, a high-intensity artificial sweetener, is synthesized from sucrose through a multi-step process. A key strategy in this synthesis involves the regioselective protection of sucrose's hydroxyl groups to enable targeted chlorination. The formation of a Sucrose 4,6-methyl orthoester intermediate is a critical step in an efficient pathway to produce sucrose-6-acetate, a pivotal precursor to sucralose. This application note details the synthesis of sucralose precursors via the orthoester route, providing comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction

The synthesis of sucralose requires the selective chlorination of the 4, 1', and 6' positions of sucrose. To achieve this, the other hydroxyl groups must be protected. The "orthoester route" provides an elegant method to selectively acetylate the 6-position of sucrose, leaving the desired hydroxyl groups at the 4, 1', and 6' positions available for subsequent chlorination. This method proceeds through the formation of a cyclic this compound, which upon controlled hydrolysis and base-catalyzed acyl migration, yields the desired sucrose-6-acetate. This intermediate is then chlorinated to form sucralose-6-acetate, a direct precursor to sucralose.

Synthetic Pathway Overview

The overall synthetic pathway from sucrose to sucralose via the this compound intermediate involves three main stages:

-

Synthesis of Sucrose-6-acetate: This stage involves the formation of the this compound, followed by its conversion to sucrose-6-acetate.

-

Chlorination of Sucrose-6-acetate: The protected sucrose-6-acetate is then chlorinated to introduce chlorine atoms at the 4, 1', and 6' positions.

-

Deacetylation to Sucralose: The final step involves the removal of the acetyl protecting group to yield sucralose.

Diagram 1: Overall synthetic pathway for sucralose.

Experimental Protocols

Synthesis of Sucrose-6-acetate via this compound

This procedure details the formation of the this compound in situ, followed by its conversion to sucrose-6-acetate.[1][2]

Materials:

-

Sucrose

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid (p-TsOH)

-

Distilled water

-

tert-Butylamine

-

Ethyl acetate

-

Methanol

Procedure:

-

To a solution of sucrose (25.0 g) in anhydrous DMF (100 ml), slowly add trimethyl orthoacetate (10.5 ml) dropwise at room temperature with stirring.

-

Add a catalytic amount of p-TsOH (0.15 g) to the mixture and continue stirring for 2.5 hours.

-

Add distilled water (10 ml) and stir for an additional 40 minutes to hydrolyze the orthoester.

-

Add tert-Butylamine to induce the acyl migration from the 4-position to the 6-position, and stir for 1.5 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add ethyl acetate and methanol to the residue and heat while stirring.

-

Cool the mixture to crystallize the product.

-

Filter the white powdery crystals and dry to obtain sucrose-6-acetate.

Chlorination of Sucrose-6-acetate

This protocol describes the chlorination of sucrose-6-acetate to yield sucralose-6-acetate using a Vilsmeier reagent.[1][3]

Materials:

-

Sucrose-6-acetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Thionyl chloride